molecular formula C13H19NO B8743364 n,n,2-Triethylbenzamide CAS No. 5434-08-2

n,n,2-Triethylbenzamide

Cat. No.: B8743364
CAS No.: 5434-08-2
M. Wt: 205.30 g/mol
InChI Key: PLSYPGKOSAWICF-UHFFFAOYSA-N
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Description

N,N,2-Triethylbenzamide (systematic name: N,N-diethyl-2-ethylbenzamide) is a benzamide derivative characterized by three ethyl substituents: two on the amide nitrogen and one at the ortho position of the benzene ring. The ethyl groups likely influence its physicochemical properties, such as lipophilicity and steric bulk, which are critical in applications ranging from medicinal chemistry to catalysis. Benzamides are widely studied for their biological activity and synthetic versatility, with substituents dictating their functional roles .

Properties

CAS No.

5434-08-2

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N,N,2-triethylbenzamide

InChI

InChI=1S/C13H19NO/c1-4-11-9-7-8-10-12(11)13(15)14(5-2)6-3/h7-10H,4-6H2,1-3H3

InChI Key

PLSYPGKOSAWICF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C(=O)N(CC)CC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

To contextualize N,N,2-Triethylbenzamide, we compare it with benzamides sharing partial structural motifs or functional roles, as derived from the evidence.

Table 1: Structural and Functional Comparison of Selected Benzamides

Compound Name Substituents Molecular Weight* Key Properties/Applications Synthesis Method Reference
This compound N,N-diethyl, 2-ethyl (benzene) 249.34 g/mol† Hypothesized: High lipophilicity, potential CNS activity‡ Likely via benzoyl chloride + diethylamine
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N-(2-hydroxy-tert-butyl), 3-methyl (benzene) 235.29 g/mol Metal-catalyzed C–H bond functionalization (N,O-bidentate directing group) 3-methylbenzoyl chloride + 2-amino-2-methyl-1-propanol
N,N-dimethyl-2-propoxybenzamide N,N-dimethyl, 2-propoxy (benzene) 237.29 g/mol Solubility modifier; synthetic intermediate Benzoyl chloride + dimethylamine derivative
Trimethobenzamide N-[4-(2-dimethylaminoethoxy)benzyl]-3,4,5-trimethoxy 401.47 g/mol Antiemetic drug (Dopamine D2 receptor antagonist) Multi-step synthesis involving methoxy and aminoethoxy groups
N-(2-aminoethyl)-N-benzyloxyphenyl benzamides N-(2-aminoethyl), N-benzyloxy (phenyl) ~350–400 g/mol§ Potent Trypanosoma brucei inhibitors (IC₅₀ < 1 µM) High-throughput screening optimization

*Calculated using standard atomic weights.
†Estimated based on analogous structures.
‡Hypothesized due to ethyl groups enhancing blood-brain barrier penetration.
§Range inferred from .

Key Research Findings and Functional Insights

Substituent Effects on Biological Activity: Ethyl vs. This property is critical for central nervous system (CNS)-targeting drugs, though specific data for this compound remains unexplored in the evidence. Aminoethyl and Benzyloxy Groups: The N-(2-aminoethyl)-N-benzyloxyphenyl benzamides () exhibit potent antiparasitic activity, attributed to the aminoethyl group enabling hydrogen bonding with Trypanosoma brucei enzymes. This contrasts with this compound’s lack of polar groups, suggesting divergent biological targets .

Applications in Catalysis :

  • The N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide facilitates regioselective C–H activation in metal-catalyzed reactions . This compound’s purely alkyl substituents would lack this capability, highlighting the importance of hydroxyl or ether groups in catalysis.

Pharmaceutical Relevance: Trimethobenzamide’s 3,4,5-trimethoxy and dimethylaminoethoxy substituents are essential for its antiemetic activity, demonstrating how methoxy groups and charged amines mediate receptor interactions . This compound’s lack of such groups suggests it is unlikely to share this mechanism.

Limitations and Contradictions in Evidence

  • Biological Data Gap: No direct evidence exists for this compound’s activity, unlike the well-characterized Trypanosoma brucei inhibitors in .
  • Stereoelectronic Effects : Ethyl groups may sterically hinder interactions critical for enzyme inhibition, contrasting with smaller substituents (e.g., methyl in ).

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